molecular formula C12H18O B7810159 1-(2-ethylphenyl)butan-1-ol

1-(2-ethylphenyl)butan-1-ol

Cat. No.: B7810159
M. Wt: 178.27 g/mol
InChI Key: XQEUZAOKVCPKFJ-UHFFFAOYSA-N
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Description

1-(2-ethylphenyl)butan-1-ol is an organic compound belonging to the class of alcohols It features a butanol backbone with a 2-ethylphenyl group attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-ethylphenyl)butan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where 2-ethylphenylmagnesium bromide reacts with butanal. The reaction typically occurs in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference. The product is then purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 1-(2-ethylphenyl)-1-butanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The resulting alcohol is then separated and purified.

Chemical Reactions Analysis

Types of Reactions: 1-(2-ethylphenyl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to 1-(2-ethylphenyl)-1-butanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: It can be reduced to 1-(2-ethylphenyl)-1-butane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 1-(2-ethylphenyl)-1-chlorobutane.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

    Oxidation: 1-(2-Ethylphenyl)-1-butanone.

    Reduction: 1-(2-Ethylphenyl)-1-butane.

    Substitution: 1-(2-Ethylphenyl)-1-chlorobutane.

Scientific Research Applications

1-(2-ethylphenyl)butan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving the metabolism of alcohols and their effects on biological systems.

    Medicine: Research may explore its potential as a precursor for pharmaceuticals or its effects on biological pathways.

    Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2-ethylphenyl)butan-1-ol exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes involved in alcohol metabolism, such as alcohol dehydrogenase. The compound’s hydroxyl group can undergo oxidation-reduction reactions, influencing various metabolic pathways.

Comparison with Similar Compounds

    1-(2-Ethylphenyl)-1-propanol: Similar structure but with a shorter carbon chain.

    1-(2-Ethylphenyl)-1-pentanol: Similar structure but with a longer carbon chain.

    1-(2-Ethylphenyl)-2-butanol: Similar structure but with the hydroxyl group on the second carbon.

Uniqueness: 1-(2-ethylphenyl)butan-1-ol is unique due to its specific carbon chain length and the position of the hydroxyl group. These structural features influence its physical and chemical properties, making it distinct from its analogs.

Properties

IUPAC Name

1-(2-ethylphenyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-3-7-12(13)11-9-6-5-8-10(11)4-2/h5-6,8-9,12-13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEUZAOKVCPKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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